molecular formula C11H7ClN2 B12977918 8-chloro-5H-pyrido[3,2-b]indole

8-chloro-5H-pyrido[3,2-b]indole

Cat. No.: B12977918
M. Wt: 202.64 g/mol
InChI Key: YGDNPAMWJQCKJL-UHFFFAOYSA-N
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Description

8-Chloro-5H-pyrido[3,2-b]indole is a heterocyclic compound featuring a fused pyridine-indole core with a chlorine substituent at the 8-position. Synthesized via cyclization and halogenation reactions, it is characterized by a melting point of 208–209°C and distinct NMR shifts (δ 11.2 ppm for the indole NH proton and aromatic protons between δ 8.12–8.97 ppm) . Its molecular formula is C₁₁H₇ClN₂, with a molecular weight of 202.64 g/mol.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloro-5H-pyrido[3,2-b]indole

InChI

InChI=1S/C11H7ClN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H

InChI Key

YGDNPAMWJQCKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC(=C3)Cl)N=C1

Origin of Product

United States

Preparation Methods

The synthesis of 8-chloro-5H-pyrido[3,2-b]indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Graebe-Ullmann reaction has been employed in the synthesis of similar compounds . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

8-chloro-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound. Reagents like chlorine or nitric acid are often used. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-chloro-5H-pyrido[3,2-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with various pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

7-Chloro-5H-Pyrido[3,2-b]indole

The positional isomer with chlorine at the 7-position shares a nearly identical melting point (208–209°C) and yield (39% vs. 41% for the 8-chloro derivative) . However, NMR data reveal distinct aromatic proton environments: the 7-chloro derivative lacks the downfield-shifted singlet at δ 8.97 ppm observed in the 8-chloro analog, indicating differences in electronic distribution due to substituent positioning. This positional variance may influence reactivity and intermolecular interactions in biological systems.

8-Bromo-5H-Pyrido[3,2-b]indole

Replacing chlorine with bromine increases molecular weight (247.09 g/mol vs. 202.64 g/mol) and alters physical properties, including a higher predicted boiling point (426.1°C) and density (1.699 g/cm³) . Bromine’s larger atomic radius and polarizability could enhance π-stacking interactions in materials science applications or alter binding affinity in biological targets compared to the chloro analog.

Table 1: Comparison of Halogenated Pyrido[3,2-b]indoles

Property 8-Chloro-5H-Pyrido[3,2-b]indole 7-Chloro-5H-Pyrido[3,2-b]indole 8-Bromo-5H-Pyrido[3,2-b]indole
Molecular Weight (g/mol) 202.64 202.64 247.09
Melting Point (°C) 208–209 208–209 Not reported
Yield (%) 41 39 75 (synthesis intermediate)
Key NMR Shifts (δ, ppm) 8.97 (d, J=1.5 Hz), 11.2 (s) 11.4 (s), 8.45 (dd) Not available

Core Structure Variations: Pyridoindole Isomers

Pyrido[4,3-b]indole Derivatives

Compounds like 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) demonstrate how ring fusion position affects biological activity. Trp-P-2 undergoes N-hydroxylation to form a mutagenic metabolite, 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, which directly damages DNA . In contrast, this compound lacks the amino group critical for this metabolic activation, suggesting lower inherent mutagenicity.

Pyrido[5,4-b]indoles

The absence of such groups in this compound may limit its bioavailability but reduce off-target interactions.

Kinase Inhibition vs. Indenoindoles

Indeno[1,2-b]indole derivatives with substituents at C5 and C7 exhibit CK2 inhibitory activity (e.g., compound 5a, IC₅₀ = 0.17 µM) .

Mutagenicity vs. Trp-P-2

Unlike Trp-P-2, which requires N-hydroxylation for mutagenicity , this compound lacks the amino group necessary for metabolic activation. This structural distinction highlights the importance of substituent chemistry in toxicity profiles.

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